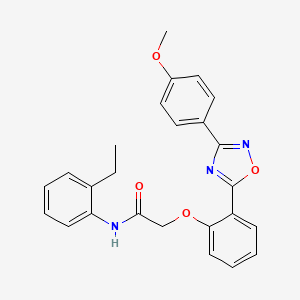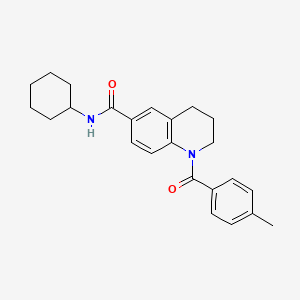
N-(4-ethoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. It is a tetrahydroquinoline derivative that has been synthesized through various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, it has been proposed that it exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. It has also been found to interact with various proteins, including tau and alpha-synuclein, which are involved in the pathogenesis of Alzheimer's and Parkinson's diseases, respectively.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. It has also been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, it has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-ethoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its potential therapeutic properties. It has shown promising results in the treatment of various diseases, which makes it a valuable compound for further research. However, one of the limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand its therapeutic potential and to develop more effective treatments.
Orientations Futures
There are several future directions for the research of N-(4-ethoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One direction is to investigate its potential in the treatment of other diseases, such as diabetes and cardiovascular diseases. Another direction is to optimize its synthesis method to improve its yield and purity. In addition, further research is needed to fully understand its mechanism of action and to develop more effective treatments.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been achieved through different methods, including the condensation of 4-methylbenzoyl chloride with 4-ethoxyaniline, followed by the reaction with cyclohexanone in the presence of a catalyst. Another method involves the reaction of 4-methylbenzoyl chloride with 4-ethoxyaniline, followed by the reaction with cyclohexanone and ammonium acetate.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, it has been shown to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, it has been found to protect dopaminergic neurons from oxidative stress.
Propriétés
IUPAC Name |
N-cyclohexyl-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-17-9-11-18(12-10-17)24(28)26-15-5-6-19-16-20(13-14-22(19)26)23(27)25-21-7-3-2-4-8-21/h9-14,16,21H,2-8,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWBQMXJETWXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7709876.png)
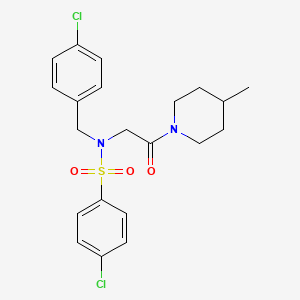
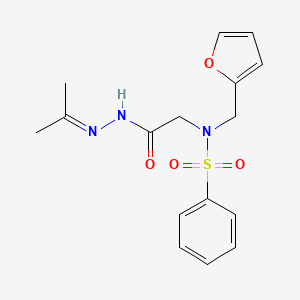
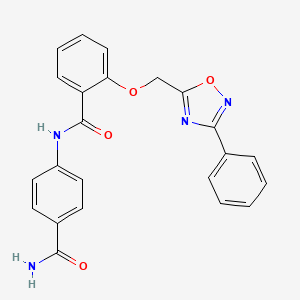
![2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709910.png)
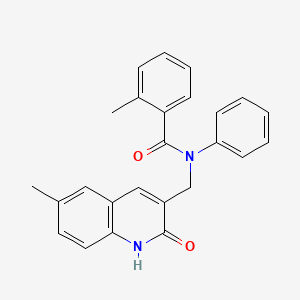
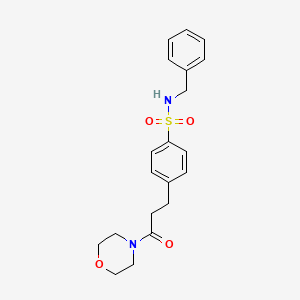
![ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7709935.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)

